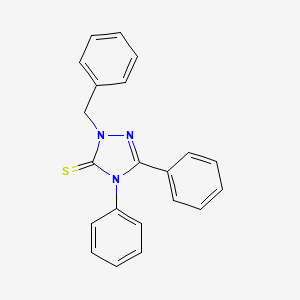

2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 2 and phenyl groups at positions 4 and 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological applications, including antimicrobial, anticonvulsant, and antiviral activities . While synthetic routes for related triazole-thiones (e.g., alkylation or condensation reactions) are well-documented , specific data on the synthesis and crystallography of the 2-benzyl derivative remain less explored compared to analogs like 4-benzyl or 4-phenyl variants .

Properties

CAS No. |

62353-91-7 |

|---|---|

Molecular Formula |

C21H17N3S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-benzyl-4,5-diphenyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C21H17N3S/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

WZEJQCXOFNXMTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with diphenyl acetonitrile in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity against a range of pathogens including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain triazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Antifungal Properties

Triazole compounds are also recognized for their antifungal activities. They act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has made them valuable in treating fungal infections such as candidiasis and aspergillosis .

Anticancer Potential

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds like 2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated for their chemopreventive and chemotherapeutic effects. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Pesticidal Activity

The application of triazole derivatives extends to agriculture as well. Certain compounds have been noted for their effectiveness as fungicides and herbicides. Their ability to disrupt fungal cell wall synthesis makes them suitable candidates for protecting crops from fungal diseases .

Growth Regulators

Some triazoles are utilized as plant growth regulators. They can influence plant metabolism and enhance growth rates or yield in agricultural settings. This application is particularly relevant in improving crop resilience against environmental stresses .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of triazole derivatives is crucial for optimizing their biological activities. Research has shown that modifications to the phenyl rings or the introduction of various substituents can significantly enhance antimicrobial potency or reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Fluorine or thiophene substituents (e.g., in ) improve solubility and electronic properties, whereas phenyl/benzyl groups enhance lipophilicity .

Pharmacological Activity

Antimicrobial Activity

- 4-Phenyl-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing fluorine enhancing membrane penetration .

- 2-Benzyl-4,5-diphenyl derivative : Direct antimicrobial data are lacking, but structural analogs suggest moderate activity due to high lipophilicity limiting aqueous solubility .

Anticonvulsant Activity

- 5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione : Showed potent anticonvulsant effects in murine models (ED₅₀ = 24 mg/kg) by modulating GABAergic pathways .

- 2-Benzyl-4,5-diphenyl derivative : Unreported in anticonvulsant studies, but the benzyl group may enhance blood-brain barrier permeability compared to alkyl chains .

Cytotoxicity and Antiviral Potential

- 4-Ethyl-5-(tetrahydrobenzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Exhibited high cytotoxicity against thymocytes (IC₅₀ = 3.2 µM) via apoptosis induction .

- 4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione : Demonstrated PLpro protease inhibition (SARS-CoV-2) by inserting the triazole-thione group into the allosteric site (binding energy = -9.2 kcal/mol) .

Biological Activity

2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in antibacterial and antifungal therapies. This article reviews the biological activity of this compound, supported by various studies and data.

- Molecular Formula : C21H17N3S

- Molecular Weight : 327.44 g/mol

- CAS Number : 62353-93-9

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, studies have shown that 2-benzyl-4,5-diphenyl derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA synthesis through interaction with DNA gyrase, which is crucial for bacterial replication .

- Case Study : A study evaluated various triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a benzyl group significantly inhibited the growth of these bacteria compared to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 8 | E. coli |

| 2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 16 | S. aureus |

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro studies have shown effectiveness against various fungal strains.

- Efficacy : In a comparative study with known antifungal agents, the triazole derivative exhibited comparable or superior activity against Candida albicans and Aspergillus niger .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 2-benzyl-4,5-diphenyl derivatives were evaluated in human cancer cell lines.

- Study Findings : A recent study reported that certain derivatives induced apoptosis in cancer cells at concentrations lower than those affecting normal cells. The IC50 values for cancer cell lines were found to be significantly lower than those for normal cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 25 |

| Normal Fibroblasts | >100 |

Mechanistic Insights

The biological activity of triazole compounds can be attributed to their ability to form hydrogen bonds and π-stacking interactions with biological targets. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 2-Benzyl-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how can reaction conditions be tailored for improved yields?

- Methodological Answer : The synthesis typically involves cyclization of thiourea intermediates under acidic or thermal conditions. For example, thiourea derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by crystallization from ethanol-water mixtures to achieve yields of ~65% . Key variables include reaction time, solvent choice (e.g., DMSO enhances cyclization), and purification steps. Optimizing stoichiometry of benzyl and phenyl substituents during intermediate formation is critical to avoid side products.

| Synthesis Optimization Parameters |

|---|

| Reaction Time |

| Solvent |

| Yield |

| Purification |

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of thione (C=S) stretches at ~1200–1250 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹ .

- NMR : NMR identifies benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–7.8 ppm). NMR resolves the thione carbon (δ ~170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) against theoretical values .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Methodological Answer : Standard protocols include:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions (e.g., 0.5–128 µg/mL) .

- Positive Controls : Compare with fluconazole (antifungal) or ampicillin (antibacterial).

- Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., halogens) on the triazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence anticonvulsant efficacy, and what models validate therapeutic potential?

- Methodological Answer :

-

Substituent Effects : The 2-benzyl and 4,5-diphenyl groups enhance blood-brain barrier permeability. Chlorine or fluorine substituents increase sodium channel blockade, reducing seizure duration in maximal electroshock (MES) models .

-

In Vivo Models :

-

MES Test : Measures protection against tonic-clonic seizures.

-

Rotarod Test : Assesses neurotoxicity (TD₅₀ values).

-

Therapeutic Index (TI) : TI = TD₅₀/ED₅₀. Derivatives with TI >10 (e.g., hexyl-substituted analogs) show promise .

Selected Anticonvulsant Derivatives Derivative ----------------------------- 4-Hexyl-5-(3-chlorophenyl) 4-Butyl-5-(3-chlorophenyl)

Q. How do computational methods (e.g., DFT, CBS-QB3) resolve tautomeric equilibria and kinetic stability of this triazole-thione?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) predicts tautomer stability (e.g., thione vs. thiol forms). Transition state theory (TST) calculates activation energies (~43–45 kcal/mol) for isomerization .

- Kinetic Studies : CBS-QB3 methods reveal that the thione form is thermodynamically favored (ΔG° = −14.6 kcal/mol) .

- Synchronicity Indices : Assess reaction mechanisms (e.g., asynchronous proton transfers in four-membered transition states) .

Q. Why do cytotoxicity profiles vary among structurally similar triazole-thiones, and how can SAR guide rational design?

- Methodological Answer :

- Cytotoxicity Mechanisms : Electron-donating groups (e.g., -OCH₃) reduce toxicity, while hydrophobic substituents (e.g., hexyl) enhance membrane interaction .

- SAR Insights :

- Thiophene/Thiadiazole Hybrids : Increase selectivity against cancer cells (e.g., thymocytes) via ROS generation .

- Amino Substitutions : Improve solubility but may reduce potency .

- Contradiction Analysis : Discrepancies arise from assay conditions (e.g., cell line specificity) and purity of synthesized batches .

Data Contradiction Analysis

- Example : Variability in antimicrobial MIC values (e.g., 2–64 µg/mL) may stem from differences in microbial strain resistance or solvent effects during testing. Cross-validation using standardized CLSI protocols is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.